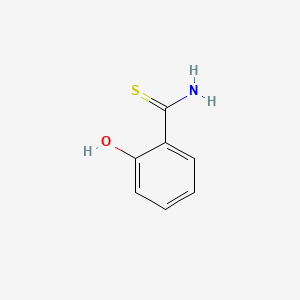

2-Hydroxythiobenzamide

Description

The exact mass of the compound 2-Hydroxythiobenzamide is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Acute Toxic;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 2-Hydroxythiobenzamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Hydroxythiobenzamide including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-hydroxybenzenecarbothioamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7NOS/c8-7(10)5-3-1-2-4-6(5)9/h1-4,9H,(H2,8,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JFYIBFCXQUDFQE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(=S)N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7NOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501306876 | |

| Record name | 2-Hydroxybenzenecarbothioamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501306876 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

153.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7133-90-6 | |

| Record name | 2-Hydroxybenzenecarbothioamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=7133-90-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Salicylamide, thio- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007133906 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Hydroxybenzenecarbothioamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501306876 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-hydroxybenzene-1-carbothioamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

What are the chemical properties of 2-Hydroxythiobenzamide?

An In-depth Technical Guide to the Chemical Properties of 2-Hydroxythiobenzamide

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

2-Hydroxythiobenzamide (CAS: 7133-90-6), a sulfur analogue of salicylamide, is a multifaceted organic compound of significant interest in medicinal chemistry, organic synthesis, and analytical sciences.[1] Its unique chemical architecture, featuring a thioamide functional group positioned ortho to a phenolic hydroxyl group, imparts a distinct profile of reactivity, chelating ability, and biological potential. This guide provides a comprehensive exploration of its core chemical properties, structural nuances, reactivity patterns, and synthetic utility, offering field-proven insights for professionals engaged in advanced chemical research.

Structural Elucidation and Physicochemical Profile

2-Hydroxythiobenzamide, also known as 2-Hydroxybenzene-1-carbothioamide, possesses the molecular formula C₇H₇NOS.[1][2][3] The molecule's functionality is dictated by the interplay between the aromatic ring, the acidic hydroxyl group, and the versatile thioamide moiety.

The thioamide functional group is a bioisostere of the more common amide group, but the replacement of oxygen with sulfur introduces critical differences.[4] The carbon-sulfur double bond (C=S) is longer and weaker than a carbon-oxygen double bond (C=O), and the sulfur atom is larger and more nucleophilic.[4] This modification results in a higher Highest Occupied Molecular Orbital (HOMO) and lower Lowest Unoccupied Molecular Orbital (LUMO) compared to its amide counterpart, rendering the thioamide more reactive towards both electrophiles and nucleophiles.[5]

Tautomerism: The Thione-Thiol Equilibrium

A fundamental property of thioamides is their existence in a tautomeric equilibrium between the thione form (containing the C=S bond) and the iminothiol form (containing the C=N-SH functionality). For simple thioamides, the thione form is overwhelmingly dominant.[6] In 2-Hydroxythiobenzamide, the ortho-hydroxyl group can form an intramolecular hydrogen bond with the thioamide group, which can influence this equilibrium. While the thione form is generally considered the major species, the potential for thiol tautomerization is a key factor in its reactivity, particularly in reactions involving S-alkylation.

Caption: Thione-Iminothiol tautomeric equilibrium in 2-Hydroxythiobenzamide.

Physicochemical Data

The macroscopic properties of 2-Hydroxythiobenzamide are summarized below. Its crystalline nature and storage requirements are typical for a stable, functionalized aromatic compound.

| Property | Value | Source(s) |

| CAS Number | 7133-90-6 | [1][2][3] |

| Molecular Formula | C₇H₇NOS | [1][2][3] |

| Molecular Weight | 153.2 g/mol | [1][2][3] |

| Appearance | Off-white to cream crystalline powder | [1] |

| Melting Point | 119 °C | [2] |

| Solubility | Low in water; soluble in organic solvents like ethanol and acetone. | [7] (by analogy with salicylamide) |

| Storage Conditions | Store at 0-8 °C | [1] |

Spectroscopic Signature

The structural features of 2-Hydroxythiobenzamide give rise to a distinct spectroscopic profile, which is essential for its identification and characterization.

-

Infrared (IR) Spectroscopy: Key vibrational bands are expected for the O-H stretch (broad, ~3200-3400 cm⁻¹), N-H stretches of the primary thioamide (~3300 and ~3150 cm⁻¹), aromatic C-H stretches (>3000 cm⁻¹), and aromatic C=C stretches (~1450-1600 cm⁻¹). The C=S stretching vibration is typically found in the 850-1250 cm⁻¹ region and is often weaker and less reliable than the C=O band of amides.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H-NMR: The spectrum would show complex multiplets for the four aromatic protons. The chemical shifts are influenced by the electron-donating -OH group and the electron-withdrawing -C(S)NH₂ group. A broad singlet for the phenolic -OH proton and two separate broad signals for the diastereotopic -NH₂ protons would also be present.

-

¹³C-NMR: Distinct signals would appear for the seven carbon atoms: four for the aromatic CH carbons, two for the aromatic quaternary carbons, and one for the thioamide carbon (C=S), which typically resonates significantly downfield (~190-210 ppm).

-

-

UV-Visible Spectroscopy: The electronic spectrum in a solvent like ethanol is expected to show absorption bands corresponding to π → π* transitions of the aromatic system and n → π* transitions associated with the thioamide group.[8]

Chemical Reactivity and Synthetic Transformations

The reactivity of 2-Hydroxythiobenzamide is governed by its three key structural components: the thioamide group, the phenolic hydroxyl group, and the aromatic ring. The thioamide itself has two primary reactive centers: the nucleophilic sulfur atom and the electrophilic carbon atom.[9]

Metal Chelation

A defining characteristic of 2-Hydroxythiobenzamide is its ability to act as a potent bidentate chelating agent for various metal ions.[1][10] The ortho positioning of the phenolic hydroxyl and thioamide groups allows for the formation of stable five- or six-membered chelate rings with metal centers. Depending on the metal and reaction conditions, coordination can occur through the oxygen and sulfur atoms (O,S-chelation) or the nitrogen and sulfur atoms (N,S-chelation). This property is the foundation for its use in analytical chemistry for detecting metal ions and in the design of metal-based pharmaceuticals where chelation can enhance drug efficacy.[1][10]

Caption: Bidentate chelation of a generic metal ion (M²⁺) by 2-Hydroxythiobenzamide.

Reactions at the Thioamide Moiety

The thioamide group is a versatile synthon for a variety of chemical transformations.

-

Synthesis of Heterocycles: Thioamides are well-established precursors for the synthesis of sulfur- and nitrogen-containing heterocycles.[4][5] Specifically, 2-Hydroxythiobenzamide is a valuable reagent for preparing thiazole derivatives, which are common scaffolds in pharmaceuticals.[11] The reaction with α-haloketones (Hantzsch thiazole synthesis) provides a direct route to 2-(2-hydroxyphenyl)thiazoles.

-

Alkylation and Acylation: The nucleophilic sulfur atom can be readily alkylated with alkyl halides. Acylation can occur at the nitrogen or sulfur atom, depending on the reagents and conditions.

-

Hydrolysis: While more stable than many other thiocarbonyl compounds, the thioamide can be hydrolyzed back to the corresponding amide (2-hydroxybenzamide) under certain conditions, such as in the presence of mercury salts.[12]

Synthesis of 2-Hydroxythiobenzamide

While numerous methods exist for thioamide synthesis, a common laboratory and industrial approach involves the conversion of the corresponding nitrile. For instance, p-hydroxythiobenzamide can be synthesized from p-cyanophenol by reacting it with a sulfur source like sodium hydrosulfide or thiourea.[13][14] A similar strategy, starting from 2-cyanophenol, can be employed for the synthesis of 2-Hydroxythiobenzamide.

Applications in Research and Drug Development

The unique chemical properties of 2-Hydroxythiobenzamide make it a valuable molecule in several scientific domains.

-

Pharmaceutical and Medicinal Chemistry: It serves as a crucial intermediate in the synthesis of more complex pharmaceutical agents.[1] The core structure is associated with a range of biological activities, including potential antimicrobial (specifically antimycobacterial), antifungal, and antiproliferative effects.[15][16][17] Its role as an isostere for the amide bond in peptides can enhance proteolytic stability.[10]

-

Synthetic Chemistry: Beyond its role in drug synthesis, it is a versatile building block for creating diverse heterocyclic systems and thiourea derivatives.[1]

-

Analytical Chemistry: Its strong chelating properties are leveraged in the development of reagents and sensors for the colorimetric or fluorometric detection and quantification of metal ions.[1]

Exemplary Experimental Protocol: Synthesis of a Thiazole Derivative

This protocol illustrates the use of 2-Hydroxythiobenzamide as a synthon in a classic Hantzsch thiazole synthesis. The causality behind the steps is to facilitate the nucleophilic attack of the thioamide sulfur on the electrophilic ketone, followed by intramolecular cyclization and dehydration.

Objective: To synthesize 2-(2-hydroxyphenyl)-4-phenylthiazole.

Materials:

-

2-Hydroxythiobenzamide

-

2-Bromoacetophenone (α-haloketone)

-

Ethanol (solvent)

-

Sodium bicarbonate (base)

Procedure:

-

Dissolution: Dissolve 2-Hydroxythiobenzamide (1.0 eq.) in anhydrous ethanol in a round-bottom flask equipped with a magnetic stirrer and reflux condenser.

-

Reagent Addition: Add 2-bromoacetophenone (1.05 eq.) to the solution. The slight excess ensures complete consumption of the starting thioamide.

-

Reaction: Heat the mixture to reflux and monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction typically proceeds over 2-4 hours.

-

Neutralization & Precipitation: After cooling to room temperature, add a saturated aqueous solution of sodium bicarbonate to neutralize the hydrobromic acid byproduct, which will cause the thiazole product to precipitate.

-

Isolation: Collect the solid product by vacuum filtration.

-

Purification: Wash the crude product with cold water and then a minimal amount of cold ethanol to remove unreacted starting materials. Recrystallize from a suitable solvent system (e.g., ethanol/water) to obtain the pure 2-(2-hydroxyphenyl)-4-phenylthiazole.

-

Characterization: Confirm the structure of the final product using NMR, IR, and Mass Spectrometry.

Caption: Experimental workflow for Hantzsch thiazole synthesis.

Conclusion

2-Hydroxythiobenzamide is more than a simple structural analogue; it is a highly functionalized and reactive molecule with demonstrated utility. Its properties, rooted in the synergistic effects of its phenolic and thioamide groups, provide a rich platform for innovation. For researchers in drug discovery, its potential as a bioactive scaffold and a metal-chelating pharmacophore is significant. For synthetic chemists, its predictable reactivity offers a reliable entry point into complex heterocyclic systems. A thorough understanding of its fundamental chemical properties, as outlined in this guide, is paramount to unlocking its full potential in advanced scientific applications.

References

- 1. chemimpex.com [chemimpex.com]

- 2. chembk.com [chembk.com]

- 3. scbt.com [scbt.com]

- 4. grokipedia.com [grokipedia.com]

- 5. Chemistry of Thioamides | springerprofessional.de [springerprofessional.de]

- 6. scispace.com [scispace.com]

- 7. sarchemlabs.com [sarchemlabs.com]

- 8. researchgate.net [researchgate.net]

- 9. taylorandfrancis.com [taylorandfrancis.com]

- 10. Thioamides in Medicinal Chemistry and as Small Molecule Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 11. 2-HYDROXY-THIOBENZAMIDE | 7133-90-6 [chemicalbook.com]

- 12. Thioamide - Wikipedia [en.wikipedia.org]

- 13. CN103396347B - Method for synthesizing p-hydroxyl thiobenzamide - Google Patents [patents.google.com]

- 14. 4-Hydroxythiobenzamide synthesis - chemicalbook [chemicalbook.com]

- 15. Biological activity of 2-hydroxythiobenzanilides and related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. SYNTHESIS AND BIOLOGICAL ACTIVITY OF NOVEL N,N-CYCLIC-2,4-DIHYDROXYTHIOBENZAMIDE DERIVATIVES - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 2-Hydroxythiobenzamide: Properties, Synthesis, and Potential Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Hydroxythiobenzamide, a sulfur analog of salicylamide, is an organic compound that has garnered interest within the scientific community for its potential applications in medicinal chemistry and materials science. Its structure, featuring a phenolic hydroxyl group and a thioamide moiety ortho to each other on a benzene ring, provides unique chemical properties, including the capacity for metal chelation and diverse reactivity. This guide offers a comprehensive overview of 2-Hydroxythiobenzamide, including its chemical identity, physicochemical properties, a proposed synthetic route, and a discussion of its potential mechanisms of action and applications based on the activities of structurally related compounds.

Core Compound Identification

-

IUPAC Name: 2-hydroxybenzenecarbothioamide[2]

-

Synonyms: 2-Hydroxybenzene-1-carbothioamide, Thiosalicylamide, 2-hydroxybenzothioamide, Salicylamide, thio-[2]

Physicochemical Properties

| Property | Value | Source |

| Molecular Formula | C₇H₇NOS | [1] |

| Molecular Weight | 153.20 g/mol | [1][2] |

| Appearance | Solid (predicted) | |

| Melting Point | Not available | |

| Solubility | Not available | |

| pKa | Not available |

Proposed Synthesis of 2-Hydroxythiobenzamide

While specific literature detailing the synthesis of 2-Hydroxythiobenzamide is scarce, a plausible synthetic route can be extrapolated from the well-documented synthesis of its isomer, 4-hydroxythiobenzamide. The proposed method involves the reaction of a nitrile with a sulfur source.

Conceptual Reaction Scheme

The synthesis would likely proceed via the reaction of 2-hydroxybenzonitrile with a source of hydrogen sulfide, such as sodium hydrosulfide (NaSH) or hydrogen sulfide gas (H₂S), in a suitable solvent.

Caption: Proposed reaction for the synthesis of 2-Hydroxythiobenzamide.

Detailed Experimental Protocol (Hypothetical)

This protocol is a proposed methodology and would require optimization.

-

Reaction Setup: To a solution of 2-hydroxybenzonitrile in a suitable solvent (e.g., aqueous ethanol or a polar aprotic solvent), add sodium hydrosulfide.

-

Reaction Conditions: The reaction mixture is then heated under an inert atmosphere. The progress of the reaction should be monitored by an appropriate analytical technique, such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

-

Work-up and Purification: Upon completion of the reaction, the mixture is cooled to room temperature and neutralized with a suitable acid to precipitate the product. The crude product can then be collected by filtration, washed with water, and purified by recrystallization from an appropriate solvent system to yield 2-Hydroxythiobenzamide.

Potential Mechanism of Action and Biological Activities

Anti-inflammatory Activity

Benzamide derivatives have been shown to possess anti-inflammatory properties. A plausible mechanism for this activity is the inhibition of the transcription factor NF-κB.[3][4]

Caption: Hypothesized anti-inflammatory mechanism of 2-Hydroxythiobenzamide.

NF-κB is a key regulator of the inflammatory response, and its inhibition leads to a downstream reduction in the production of pro-inflammatory cytokines like TNF-α. This suggests that 2-Hydroxythiobenzamide could be a valuable scaffold for the development of novel anti-inflammatory agents.

Enzyme Inhibition

The thioamide group is a known metal-binding group and can interact with metalloenzymes.[5] This suggests that 2-Hydroxythiobenzamide could act as an inhibitor for various enzymes. The specific enzymes that could be targeted would depend on the overall structure of the molecule and its ability to fit into the active site of the enzyme. The inhibition could be competitive, non-competitive, or uncompetitive, depending on whether the compound binds to the free enzyme, the enzyme-substrate complex, or both.[6]

Antimicrobial Activity

Structurally related 2-hydroxythiobenzanilides have demonstrated antimicrobial activity, particularly against Mycobacterium species.[7] This activity is influenced by the lipophilicity and electronic properties of the substituents on the aniline ring. While 2-Hydroxythiobenzamide lacks the anilide portion, the core 2-hydroxythiobenzamide structure may still possess intrinsic antimicrobial properties that could be explored.

Potential Applications in Drug Development and Research

The unique structural features of 2-Hydroxythiobenzamide make it an interesting candidate for several applications in drug discovery and as a research tool.

-

Scaffold for Novel Therapeutics: Its potential anti-inflammatory and enzyme-inhibiting properties make it a valuable starting point for the design and synthesis of new therapeutic agents.

-

Chemosensor Development: The presence of both a hydroxyl and a thioamide group makes it a potential chelating agent for various metal ions. This property could be exploited in the development of chemosensors for the detection of specific metals. 2-Hydroxythiobenzamide has been noted as a reagent in the preparation of thiazole-based chemosensors.[8]

-

Intermediate in Organic Synthesis: It can serve as a versatile intermediate for the synthesis of more complex heterocyclic compounds with potential biological activities.

Conclusion

2-Hydroxythiobenzamide is a compound with significant potential, yet it remains relatively underexplored compared to its para-isomer. This guide has provided a comprehensive overview of its known properties and has logically extrapolated potential synthetic routes and mechanisms of action based on the broader chemical literature. It is evident that further research into the synthesis, characterization, and biological evaluation of 2-Hydroxythiobenzamide is warranted to fully unlock its potential for applications in drug development and other scientific disciplines.

References

- Kubicová, L., Šustr, M., Pravda, M., & Waisser, K. (2004). Biological activity of 2-hydroxythiobenzanilides and related compounds. Central European Journal of Public Health, 12 Suppl, S57-9.

-

Synthesis of 2‐(‐2‐hydroxy‐5‐(phenyldiazenyl)benzylidene)hydrazine‐1‐carbothioamide (H4Azo‐TSC, 1). (n.d.). ResearchGate. Retrieved from [Link]

-

Synthesis of 2-methoxybenzamide derivatives and evaluation of their hedgehog signaling pathway inhibition. (n.d.). Semantic Scholar. Retrieved from [Link]

-

Synthesis Characterization and Antibacterial, Antifungal Activity of N-(Benzyl Carbamoyl or Carbamothioyl)-2-hydroxy Substituted Benzamide and 2-Benzyl Amino-Substituted Benzoxazines. (2015). National Center for Biotechnology Information. Retrieved from [Link]

- CN104130170A - Synthesis method of 4-Hydroxythiobenzamide. (n.d.). Google Patents.

-

Newly discovered anti-inflammatory properties of the benzamides and nicotinamides. (1998). National Center for Biotechnology Information. Retrieved from [Link]

-

Synthesis of 2-methoxybenzamide derivatives and evaluation of their hedgehog signaling pathway inhibition. (n.d.). RSC Publishing. Retrieved from [Link]

-

In Vitro Enzymatic and Kinetic Studies, and In Silico Drug-Receptor Interactions, and Drug-Like Profiling of the 5-Styrylbenzamide Derivatives as Potential Cholinesterase and β-Secretase Inhibitors with Antioxidant Properties. (2021). MDPI. Retrieved from [Link]

-

2-Hydroxybenzenecarbothioamide. (n.d.). PubChem. Retrieved from [Link]

-

Synthesis and pharmacological evaluation of 2-hydroxymethylbenzamides as anti-inflammatory and analgesic agents. (1997). National Center for Biotechnology Information. Retrieved from [Link]

-

Synthesis of 2-methoxybenzamide derivatives and evaluation of their hedgehog signaling pathway inhibition. (2021). National Center for Biotechnology Information. Retrieved from [Link]

-

(PDF) Synthesis and reactions of p-hydroxythiobenzamides. (n.d.). ResearchGate. Retrieved from [Link]

-

Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs. (2015). National Center for Biotechnology Information. Retrieved from [Link]

-

Anti-Inflammatory Activity of 1,2-Benzothiazine 1,1-Dioxide Derivatives. (2023). MDPI. Retrieved from [Link]

-

Inhibition of GABA shunt enzymes' activity by 4-hydroxybenzaldehyde derivatives. (2009). ResearchGate. Retrieved from [Link]

-

Synthesis of Novel Anti-Inflammatory Benzamide Derivatives Utilizing Non-Catalyst and Non-Solvent Smiles Rearrangements. (2020). IJPPR. Retrieved from [Link]

-

Signaling Pathways in Oxidative Stress-Induced Neurodegenerative Diseases: A Review of Phytochemical Therapeutic Interventions. (2023). National Center for Biotechnology Information. Retrieved from [Link]

-

Quantitative Bioactivity Signatures of Dietary Supplements and Natural Products. (2022). National Center for Biotechnology Information. Retrieved from [Link]

-

Thio-2 Inhibits Key Signaling Pathways Required for the Development and Progression of Castration-resistant Prostate Cancer. (2024). National Center for Biotechnology Information. Retrieved from [Link]

-

Anti-inflammatory drugs and their mechanism of action. (1998). National Center for Biotechnology Information. Retrieved from [Link]

-

Quantitative bioactivity signatures of dietary supplements and natural products. (2022). bioRxiv. Retrieved from [Link]

-

Quantitative Bioactivity Signatures of Dietary Supplements and Natural Products. (n.d.). ResearchGate. Retrieved from [Link]

-

Overview on the Mechanism of Action of Two Well-known Antibacterial Drugs Based on Enzyme Inhibition. (2021). Juniper Publishers. Retrieved from [Link]

-

Studies on the mechanism of action of benzamide riboside: a novel inhibitor of IMP dehydrogenase. (1999). National Center for Biotechnology Information. Retrieved from [Link]

-

Investigating the Selectivity of Metalloenzyme Inhibitors. (2015). National Center for Biotechnology Information. Retrieved from [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. 2-Hydroxybenzenecarbothioamide | C7H7NOS | CID 2759342 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Newly discovered anti-inflammatory properties of the benzamides and nicotinamides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Investigating the Selectivity of Metalloenzyme Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. juniperpublishers.com [juniperpublishers.com]

- 7. Biological activity of 2-hydroxythiobenzanilides and related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. 2-HYDROXY-THIOBENZAMIDE | 7133-90-6 [chemicalbook.com]

Introduction

In the landscape of medicinal chemistry, the search for novel scaffolds with broad-spectrum biological activity is a perpetual endeavor. Among these, 2-hydroxythiobenzanilides, which are thioamide analogues of salicylanilides, have emerged as a compelling class of compounds.[1][2] Their inherent structural features—a phenolic hydroxyl group, a thioamide linkage, and two aromatic rings—provide a versatile platform for chemical modification, enabling the fine-tuning of their physicochemical properties and biological functions. This guide offers a comprehensive overview of the synthesis, multifaceted biological activities, and structure-activity relationships of these compounds, intended for researchers and professionals in drug discovery and development.

This document delves into the significant antimicrobial, antifungal, and anticancer potential of 2-hydroxythiobenzanilides and their congeners.[1][3] We will explore their mechanisms of action, present detailed experimental protocols for their evaluation, and summarize key quantitative data to provide a clear perspective on their therapeutic promise.

Core Chemical Structure and Synthesis

The fundamental structure of a 2-hydroxythiobenzanilide consists of a 2-hydroxyphenyl group linked via a thioamide (-CSNH-) bridge to another aniline ring. This core can be readily synthesized, often through the condensation of a salicylic acid derivative with an appropriately substituted aniline, followed by a thionation step to convert the amide to a thioamide. A common synthetic approach involves the use of phosphorus trichloride in a solvent like xylene to facilitate the initial amide formation.[4]

The versatility of this synthesis allows for extensive modification of both aromatic rings. Substituents on the salicyl and anilide moieties, such as halogens, alkyl, nitro, or trifluoromethyl groups, play a critical role in modulating the compound's lipophilicity and electronic properties, which in turn significantly influences its biological activity.[4][5]

General Synthesis Workflow

The process from initial reactants to biologically active compounds follows a structured path. This workflow is crucial for the systematic development and evaluation of new derivatives.

Caption: General workflow from synthesis to biological evaluation.

Antimicrobial and Antifungal Activity

A significant body of research has highlighted the potent antimicrobial properties of 2-hydroxythiobenzanilides and related salicylanilides, particularly against mycobacteria and various fungal species.[1][6][7]

Mechanism of Action: Targeting Fungal Cell Integrity

The primary antifungal mechanism for many salicylanilide and thiobenzanilide derivatives involves the disruption of ergosterol biosynthesis.[8][9][10] Ergosterol is a vital component of the fungal cell membrane, analogous to cholesterol in mammalian cells.[10] These compounds often act as inhibitors of lanosterol 14α-demethylase (CYP51), a key enzyme in the ergosterol pathway.[8][9] Inhibition of this enzyme leads to the accumulation of toxic sterol intermediates and depletion of ergosterol, which compromises membrane integrity, disrupts cellular processes, and ultimately leads to fungal cell death.[8][9]

Caption: Inhibition of the ergosterol biosynthesis pathway.

Structure-Activity Relationship (SAR)

The antimicrobial and antifungal potency of these compounds is highly dependent on the substitution pattern on the aromatic rings.[1][2]

-

Anilide Ring: The presence of electron-withdrawing groups, such as halogens (Cl, Br) or trifluoromethyl (CF3), on the anilide ring generally enhances activity.[5][6] This is often attributed to increased lipophilicity, which facilitates passage through the microbial cell wall and membranes.[5] Dichloro-substituted derivatives have shown particularly strong fungistatic activity.[7]

-

Salicyl Ring: The 2-hydroxy group is considered essential for activity, as its removal leads to a significant loss of potency.[6] This hydroxyl group, along with the thioamide nitrogen, can act as a chelating agent for metal ions, which may be crucial for binding to target enzymes.

-

Lipophilicity: A clear correlation exists between the lipophilicity of the molecule and its fungistatic activity.[7][11] An optimal hydrophilic-hydrophobic balance is necessary for the compound to reach its intracellular target.

Quantitative Data on Antimicrobial Activity

The effectiveness of these compounds is often quantified by their Minimum Inhibitory Concentration (MIC), the lowest concentration that prevents visible microbial growth.

| Compound Type | Target Organism | MIC Range (µg/mL) | Reference |

| 4',5-Dihalo-2'-methylsalicylanilides | Eumycetes | 0.8 | [4] |

| Dichloro-2,4-dihydroxythiobenzanilides | Candida, Cryptococcus | 7.82 - 31.21 | [7] |

| Salicylanilide Diethyl Phosphates | Mycobacterium tuberculosis | 0.5 - 62.5 (µmol/L) | [12] |

| Salicylanilide 4-(CF3)benzoates | Gram-positive bacteria (inc. MRSA) | ≥ 0.49 (µmol/L) | [5] |

Anticancer Activity

More recently, salicylanilides and their thio-analogues have garnered significant attention for their potential as anticancer agents.[3][13][14] They have been shown to inhibit various signaling pathways crucial for cancer cell proliferation, survival, and migration.

Mechanisms of Anticancer Action

The anticancer effects of these compounds are multifactorial, involving the modulation of several key cellular pathways.

-

Inhibition of Signaling Pathways: Many salicylanilide derivatives have been found to inhibit critical signaling pathways in cancer cells, such as the STAT3 pathway.[13] The STAT3 protein is a transcription factor that, when constitutively active, promotes tumor growth and survival. Inhibition of its phosphorylation and nuclear translocation can arrest cell growth.[13]

-

Induction of Apoptosis: Certain thiobenzanilide derivatives have been shown to selectively induce apoptosis (programmed cell death) in cancer cells while leaving normal cells relatively unharmed.[3] This selective cytotoxicity is a highly desirable trait for any potential anticancer drug. For example, the compound N,N'-(1,2-phenylene)bis(3,4,5-trifluorobenzothioamide) (63T) was found to induce caspase-independent cell death in human lung adenocarcinoma cells.[3]

-

Tyrosine Kinase Inhibition: Some compounds with a salicylanilide scaffold can act as inhibitors of tyrosine kinases, such as the epidermal growth factor receptor (EGFR).[13] They likely compete with ATP for binding to the catalytic domain of the kinase, thereby blocking downstream signaling that leads to cell proliferation.[13]

Caption: Multifactorial anticancer mechanisms of thiobenzanilides.

Experimental Protocols

To ensure the reproducibility and validity of research findings, standardized protocols are essential. The following is a representative methodology for determining the antifungal activity of novel compounds.

Protocol: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

This protocol is based on the standards set by the Clinical and Laboratory Standards Institute (CLSI).

Objective: To determine the lowest concentration of a test compound that inhibits the visible growth of a fungal strain.

Materials:

-

Test compounds (dissolved in DMSO)

-

Fungal strain (e.g., Candida albicans ATCC 90028)

-

RPMI-1640 medium with L-glutamine, buffered with MOPS

-

Sterile 96-well microtiter plates

-

Spectrophotometer or plate reader (530 nm)

-

Positive control (e.g., Fluconazole)

-

Negative control (medium only)

-

Solvent control (medium with DMSO)

Procedure:

-

Inoculum Preparation: a. Culture the fungal strain on Sabouraud Dextrose Agar for 24-48 hours. b. Suspend several colonies in sterile saline. c. Adjust the suspension turbidity to a 0.5 McFarland standard (approximately 1-5 x 10^6 CFU/mL). d. Dilute this suspension 1:1000 in RPMI-1640 medium to achieve a final inoculum concentration of 1-5 x 10^3 CFU/mL.

-

Compound Dilution: a. Prepare a stock solution of the test compound in DMSO (e.g., 10 mg/mL). b. In the first column of a 96-well plate, add 200 µL of RPMI medium. c. In the remaining wells (columns 2-12), add 100 µL of RPMI medium. d. Add a calculated volume of the compound stock solution to the first well to achieve the highest desired concentration, and mix thoroughly. e. Perform a 2-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing, then transferring 100 µL from well 2 to well 3, and so on, up to well 10. Discard 100 µL from well 10. f. Well 11 serves as the growth control (inoculum, no compound). Well 12 serves as the sterility control (medium only).

-

Inoculation: a. Add 100 µL of the prepared fungal inoculum to wells 1-11. The final volume in each well will be 200 µL. b. The final concentration of the test compound will be half of the initial serial dilution concentrations.

-

Incubation: a. Cover the plate and incubate at 35°C for 24-48 hours.

-

Reading Results: a. The MIC is determined as the lowest concentration of the compound at which there is no visible growth (i.e., no turbidity) compared to the growth control well. b. Results can also be read spectrophotometrically by measuring the optical density at 530 nm. The MIC is often defined as the concentration that causes ≥50% or ≥90% inhibition of growth.

Self-Validation System:

-

Positive Control (Fluconazole): Ensures the assay is sensitive to a known antifungal agent. The MIC should fall within an expected range.

-

Growth Control (Well 11): Confirms the viability and growth of the fungal inoculum.

-

Sterility Control (Well 12): Confirms the sterility of the medium.

-

Solvent Control (Separate wells with DMSO): Ensures the solvent (DMSO) at the concentrations used does not inhibit fungal growth.

Conclusion and Future Directions

2-Hydroxythiobenzanilides and their related salicylanilide structures represent a highly promising and versatile chemical scaffold in the field of drug discovery. Their broad spectrum of biological activities, including potent antifungal, antimycobacterial, and anticancer effects, makes them attractive candidates for further development.[1][3][13][14] The well-established structure-activity relationships provide a rational basis for designing new derivatives with enhanced potency and selectivity.[2][15]

Future research should focus on several key areas:

-

Mechanism Deconvolution: While primary mechanisms have been identified, the multi-target nature of these compounds warrants further investigation to fully understand their cellular effects and identify potential off-target liabilities.[5]

-

Pharmacokinetic Profiling: In-depth studies on the absorption, distribution, metabolism, and excretion (ADME) properties of lead compounds are crucial for their translation into clinical candidates.

-

Combating Resistance: For antimicrobial applications, evaluating these compounds against drug-resistant strains is a priority. Their novel mechanisms may offer a way to overcome existing resistance issues.[5][8]

-

In Vivo Efficacy: Promising in vitro results must be validated in relevant animal models to assess therapeutic efficacy and safety profiles.

The continued exploration of the chemical space around the 2-hydroxythiobenzanilide core, guided by mechanistic insights and robust preclinical evaluation, holds significant potential for the development of next-generation therapeutics to address unmet needs in infectious diseases and oncology.

References

-

Kubicová, L., Šustr, M., Pravda, M., & Waisser, K. (2004). Biological activity of 2-hydroxythiobenzanilides and related compounds. Central European Journal of Public Health, 12 Suppl, S57-9. [Link]

-

Tian, M., Abdelrahman, A., Baqi, Y., et al. (2020). Discovery and Structure Relationships of Salicylanilide Derivatives as Potent, Non-acidic P2X1 Receptor Antagonists. Journal of Medicinal Chemistry. [Link]

-

Takeuchi, I., Yamamoto, K., Hamada, Y., & Ito, T. (1983). Synthesis and Antimicrobial Activity of Salicylanilide Derivatives. II. YAKUGAKU ZASSHI, 103(4), 370-377. [Link]

-

Zadrazilova, I., et al. (Year not available). Salicylanilide Acetates: Synthesis and Antibacterial Evaluation. Molecules. [Link]

-

Zadrazilova, I., et al. (2016). Salicylanilide diethyl phosphates: synthesis, antimicrobial activity and cytotoxicity. Medicinal Chemistry Research, 25(10), 2133-2144. [Link]

-

Kubicová, L., Šustr, M., Pravda, M., & Waisser, K. (2004). Biological activity of 2-hydroxythiobenzanilides and related compounds. ResearchGate. [Link]

-

Otevřel, J., & Kovaříková, P. (2018). Salicylanilides and Their Anticancer Properties. Molecules, 23(7), 1639. [Link]

-

Gupta, S. P., Saha, R. N., & Singh, P. (1990). Quantitative structure-activity relationships of salicylamide neuroleptic agents. Drug Design and Delivery, 6(1), 41-47. [Link]

-

Tian, M., Abdelrahman, A., Baqi, Y., et al. (2020). Discovery and Structure Relationships of Salicylanilide Derivatives as Potent, Non-acidic P2X1 Receptor Antagonists. Journal of Medicinal Chemistry, 63(11), 6140-6150. [Link]

-

Bhatt, K. D., Makwana, B. A., & Vyas, D. J. (2014). Synthesis of Acetyl Salicylanilide Derivatives and Microbial Activity. ResearchGate. [Link]

-

Pauk, K., et al. (2018). Antibacterial Activity of Salicylanilide 4-(Trifluoromethyl)-benzoates. Molecules, 23(12), 3274. [Link]

-

Fónagy, A., et al. (2022). New Salicylanilide Derivatives and Their Peptide Conjugates as Anticancer Compounds: Synthesis, Characterization, and In Vitro Effect on Glioblastoma. Pharmaceutics, 14(3), 643. [Link]

-

Matysiak, J., & Niewiadomy, A. (1998). In vitro inhibition properties of a new group of thiobenzanilides in relation to yeasts. Mycoses, 41(11-12), 495-501. [Link]

-

Bielawska, A., et al. (2019). Selective anticancer activity of the novel thiobenzanilide 63T against human lung adenocarcinoma cells. Investigational New Drugs, 37(5), 849-862. [Link]

-

Matysiak, J., Niewiadomy, A., Mącik-Niewiadomy, G., & Korniłłowicz, T. (2000). Dependence of fungistatic activity of 2,4-dihydroxythiobenzanilides on the structure and lipophilic nature of the compounds. European Journal of Medicinal Chemistry, 35(4), 393-404. [Link]

-

Li, Y., et al. (2023). Discovery of novel azole derivatives with benzanilide-containing hydrophobic side chains for the treatment of drug-resistant fungal infections. RSC Medicinal Chemistry. [Link]

-

Li, Y., et al. (2023). Discovery of novel azole derivatives with benzanilide-containing hydrophobic side chains for the treatment of drug-resistant fungal infections. RSC Medicinal Chemistry, 14(5), 903-917. [Link]

-

Ghannoum, M. A., & Rice, L. B. (1999). Antifungal Agents: Mode of Action, Mechanisms of Resistance, and Correlation of These Mechanisms with Bacterial Resistance. Clinical Microbiology Reviews, 12(4), 501-517. [Link]

Sources

- 1. Biological activity of 2-hydroxythiobenzanilides and related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Selective anticancer activity of the novel thiobenzanilide 63T against human lung adenocarcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Synthesis and Antimicrobial Activity of Salicylanilide Derivatives. II [jstage.jst.go.jp]

- 5. mdpi.com [mdpi.com]

- 6. Salicylanilide Acetates: Synthesis and Antibacterial Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. In vitro inhibition properties of a new group of thiobenzanilides in relation to yeasts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Discovery of novel azole derivatives with benzanilide-containing hydrophobic side chains for the treatment of drug-resistant fungal infections - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Discovery of novel azole derivatives with benzanilide-containing hydrophobic side chains for the treatment of drug-resistant fungal infections - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 10. Antifungal Agents: Mode of Action, Mechanisms of Resistance, and Correlation of These Mechanisms with Bacterial Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Salicylanilide diethyl phosphates: synthesis, antimicrobial activity and cytotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Salicylanilides and Their Anticancer Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 14. New Salicylanilide Derivatives and Their Peptide Conjugates as Anticancer Compounds: Synthesis, Characterization, and In Vitro Effect on Glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Quantitative structure-activity relationships of salicylamide neuroleptic agents - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Investigating the Antiproliferative Activity of Dihydroxythiobenzamide Derivatives

Authored by a Senior Application Scientist

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Therapeutic Potential of Thiobenzamides

Thiobenzamides, a class of organic compounds characterized by a thioamide group attached to a benzene ring, have emerged as a promising scaffold in medicinal chemistry. Their diverse biological activities, including anticancer effects, have garnered significant attention within the drug discovery landscape. Dihydroxythiobenzamide derivatives, in particular, are being actively investigated for their potential to inhibit the proliferation of cancer cells. This guide provides a comprehensive overview of the key experimental approaches and underlying scientific principles for evaluating the antiproliferative activity of these compounds, offering a framework for researchers to design and execute robust preclinical studies.

The rationale for focusing on dihydroxythiobenzamide derivatives stems from the established role of phenolic hydroxyl groups in modulating biological activity. These functional groups can participate in hydrogen bonding, act as antioxidants, and influence the overall pharmacokinetic and pharmacodynamic properties of a molecule. By systematically exploring the antiproliferation of these derivatives, researchers aim to elucidate structure-activity relationships (SAR) and identify lead compounds with enhanced potency and selectivity.[1][2][3]

Section 1: Synthesis of Dihydroxythiobenzamide Derivatives

The journey of investigating any new chemical entity begins with its synthesis. A common and effective method for synthesizing benzamide derivatives involves a multi-step process that can be adapted for dihydroxythiobenzamide analogues.[4][5][6][7] A generalized synthetic scheme is outlined below.

Illustrative Synthetic Pathway:

A plausible synthetic route could begin with the esterification of a suitably substituted benzoic acid, followed by a coupling reaction, amination, and subsequent functional group manipulations to introduce the dihydroxy and thioamide moieties.[4] For instance, an ortho-iodobenzoic acid can be esterified, followed by an Ullmann coupling with a protected dihydroxyphenol.[4] The resulting ester can then be converted to the corresponding amide, and finally, the thioamide can be introduced using a thionating agent like Lawesson's reagent.

Caption: Generalized synthetic workflow for dihydroxythiobenzamide derivatives.

It is crucial to meticulously characterize all synthesized compounds to confirm their identity and purity using standard analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC).

Section 2: In Vitro Evaluation of Antiproliferative Activity

The cornerstone of assessing the anticancer potential of any compound is to determine its effect on the proliferation of cancer cells in vitro. A variety of cell-based assays are available for this purpose, each with its own advantages and limitations.[8][9]

Cell Line Selection

The choice of cancer cell lines is a critical first step and should be guided by the research question. It is advisable to screen the compounds against a panel of cell lines representing different cancer types to assess the breadth of their activity.[10] For instance, one might include cell lines from common cancers such as breast (e.g., MCF-7, MDA-MB-231), prostate (e.g., PC-3, LNCaP), lung (e.g., A549, H460), and colon (e.g., HCT116, HT-29).[10][11] Including a non-cancerous cell line (e.g., human dermal fibroblasts) can provide an initial assessment of selectivity.[12][13]

Cytotoxicity and Proliferation Assays

These assays are fundamental for quantifying the effect of the dihydroxythiobenzamide derivatives on cell viability and growth.[14][15]

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) and MTS assays are colorimetric assays that measure cellular metabolic activity, which is often used as an indicator of cell viability.[14][16][17] In viable cells, mitochondrial dehydrogenases reduce the tetrazolium salt to a colored formazan product, the absorbance of which is directly proportional to the number of living cells.[18][19]

Experimental Protocol: MTT Assay [16][17][19]

-

Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with a range of concentrations of the dihydroxythiobenzamide derivatives for a specified duration (e.g., 48 or 72 hours). Include a vehicle control (e.g., DMSO) and a positive control (a known anticancer drug).

-

MTT Addition: After the incubation period, add MTT solution to each well and incubate for 2-4 hours at 37°C.

-

Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Data Presentation: IC50 Values of Dihydroxythiobenzamide Derivatives

| Compound | Cell Line | IC50 (µM) |

| Derivative 1 | MCF-7 | 15.2 ± 1.8 |

| Derivative 1 | PC-3 | 22.5 ± 2.1 |

| Derivative 2 | MCF-7 | 8.7 ± 0.9 |

| Derivative 2 | PC-3 | 12.1 ± 1.5 |

| Doxorubicin | MCF-7 | 0.5 ± 0.1 |

| Doxorubicin | PC-3 | 0.8 ± 0.2 |

Note: The data presented in this table is hypothetical and for illustrative purposes only.

Section 3: Elucidating the Mechanism of Action

Once antiproliferative activity is established, the next critical step is to investigate the underlying mechanism of action. This involves identifying the molecular targets and signaling pathways affected by the dihydroxythiobenzamide derivatives.

Potential Mechanisms of Action for Thiobenzamides

Based on existing literature for thioamide-containing compounds, several potential mechanisms could be at play:

-

Induction of Oxidative Stress: Thioamides and related compounds like thiosemicarbazones can chelate metal ions and generate reactive oxygen species (ROS), leading to oxidative stress and subsequent cell death.[20][21][22] Cancer cells often have a higher basal level of ROS, making them more susceptible to further ROS induction.[20][23][24]

-

Inhibition of Tubulin Polymerization: Many anticancer agents exert their effects by disrupting the microtubule network, which is crucial for cell division.[25][26][27][28] Some benzamide derivatives have been shown to inhibit tubulin polymerization.[25][29]

-

Modulation of Signaling Pathways: The compounds may interfere with key signaling pathways involved in cell proliferation and survival, such as the PI3K/AKT pathway.[11][30]

Investigating the Mechanism: Key Experiments

Western blotting is a powerful technique to detect and quantify specific proteins in a cell lysate.[30][31][32][33][34] This allows researchers to assess the impact of the dihydroxythiobenzamide derivatives on the expression levels of key proteins involved in cell cycle regulation, apoptosis, and signaling pathways.

Experimental Protocol: Western Blotting [30][31][32]

-

Cell Lysis: Treat cells with the compound of interest, then lyse the cells to extract the total protein.

-

Protein Quantification: Determine the protein concentration of each lysate using a suitable method (e.g., BCA assay).

-

SDS-PAGE: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).

-

Immunoblotting:

-

Block the membrane to prevent non-specific antibody binding.

-

Incubate the membrane with a primary antibody specific to the target protein.

-

Wash the membrane and incubate with a secondary antibody conjugated to an enzyme (e.g., HRP).

-

-

Detection: Add a chemiluminescent substrate and detect the signal using an imaging system.

-

Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH) to compare protein expression levels between different treatment groups.

Caption: A streamlined workflow for Western blotting analysis.

Potential Signaling Pathway to Investigate:

Caption: Potential mechanisms of antiproliferative activity.

Section 4: Structure-Activity Relationship (SAR) Studies

A systematic investigation of the structure-activity relationship is crucial for optimizing the lead compound and designing more potent analogues.[1][2][3][35][36] This involves synthesizing and testing a series of derivatives with modifications at different positions of the dihydroxythiobenzamide scaffold.

Key Structural Modifications to Explore:

-

Position of the Hydroxyl Groups: The relative positions of the two hydroxyl groups on the benzene ring can significantly impact activity.

-

Substituents on the Benzene Ring: Introducing various electron-donating or electron-withdrawing groups can influence the electronic properties and biological activity of the molecule.

-

Modifications of the Thioamide Group: Altering the substituents on the nitrogen atom of the thioamide can affect its properties and interactions with biological targets.

By correlating the structural changes with the observed antiproliferative activity (IC50 values), researchers can build a robust SAR model to guide future drug design efforts.

Conclusion and Future Directions

This technical guide has outlined a comprehensive and logical framework for investigating the antiproliferative activity of dihydroxythiobenzamide derivatives. By following the described methodologies, from synthesis and in vitro screening to mechanistic elucidation and SAR studies, researchers can effectively evaluate the therapeutic potential of this promising class of compounds.

Future investigations should aim to validate the in vitro findings in more complex preclinical models, such as 3D cell cultures and in vivo animal models of cancer. Furthermore, detailed pharmacokinetic and toxicology studies will be essential to assess the drug-like properties of the most promising candidates and their suitability for further clinical development. The systematic approach detailed herein will undoubtedly contribute to the advancement of novel and effective anticancer therapies.

References

-

CLYTE Technologies. (2025, December 24). MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. Retrieved from [Link]

-

Creative Biolabs. (n.d.). Cell Proliferation Assays. Retrieved from [Link]

-

Dove Medical Press. (2022, November 21). Design of 1,4-Dihydropyridine Hybrid Benzamide Derivatives: Synthesis and Evaluation of Analgesic Activity and Their Molecular Docking Studies. Retrieved from [Link]

-

IJPPR. (2020). Synthesis of Novel Anti-Inflammatory Benzamide Derivatives Utilizing Non-Catalyst and Non-Solvent Smiles Rearrangements. Retrieved from [Link]

-

IT Medical Team. (2024). Reactive Oxygen Species in Cancer Management: Understanding the Transformation of Antagonists Turning Allies. Retrieved from [Link]

-

MDPI. (2022). Direct Synthesis of 2-(4-Hydroxyphenoxy)benzamide Derivatives from 2-Aryloxybenzamide via PhIO-Mediated Oxidation Reaction. Retrieved from [Link]

-

MDPI. (n.d.). Comparative Cytotoxic Activity of Hydroxytyrosol and Its Semisynthetic Lipophilic Derivatives in Prostate Cancer Cells. Retrieved from [Link]

-

MDPI. (n.d.). Comprehensive Structure-Activity Relationship Analysis of Benzamide Derivatives as Histone Deacetylase 1 (HDAC1) Inhibitors. Retrieved from [Link]

-

MDPI. (n.d.). Synthesis of Novel 3-Deoxy-3-thio Derivatives of d-Glucosamine and Their Application as Ligands for the Enantioselective Addition of Diethylzinc to Benzaldehyde. Retrieved from [Link]

-

National Institutes of Health. (2014, October 16). Exploring the Anti-Cancer Activity of Novel Thiosemicarbazones Generated through the Combination of Retro-Fragments. Retrieved from [Link]

-

National Institutes of Health. (n.d.). Thiosemicarbazones Functioning as Zinc Metallochaperones to Reactivate Mutant p53. Retrieved from [Link]

-

National Institutes of Health. (n.d.). Synthesis and structure–activity relationships of pirfenidone derivatives as anti-fibrosis agents in vitro. Retrieved from [Link]

-

National Institutes of Health. (n.d.). NOVEL MICROTUBULE POLYMERIZATION INHIBITOR WITH POTENT ANTI-PROLIFERATIVE AND ANTI-TUMOR ACTIVITY. Retrieved from [Link]

-

National Institutes of Health. (n.d.). Antiproliferative and Structure Activity Relationships of Amaryllidaceae Alkaloids. Retrieved from [Link]

-

PubMed. (2014, November 24). Recent developments in tubulin polymerization inhibitors: An overview. Retrieved from [Link]

-

PubMed. (2019, August 15). Anti-proliferative activity and structure-activity relationship of honokiol derivatives. Retrieved from [Link]

-

PubMed. (2019, August 16). Mechanism of Action of Prethioviridamide, an Anticancer Ribosomally Synthesized and Post-Translationally Modified Peptide with a Polythioamide Structure. Retrieved from [Link]

-

PubMed. (2021, April 15). Discovery of novel N-benzylbenzamide derivatives as tubulin polymerization inhibitors with potent antitumor activities. Retrieved from [Link]

-

PubMed. (2023, January 29). Identification of Inhibitors of Tubulin Polymerization Using a CRISPR-Edited Cell Line with Endogenous Fluorescent Tagging of β-Tubulin and Histone H1. Retrieved from [Link]

-

PubMed. (n.d.). Bioassays for anticancer activities. Retrieved from [Link]

-

PubMed. (n.d.). Synthesis and antiproliferative activities of doxorubicin thiol conjugates and doxorubicin-SS-cyclic peptide. Retrieved from [Link]

-

PubMed. (n.d.). Development of tubulin polymerization inhibitors as anticancer agents. Retrieved from [Link]

-

PubMed. (n.d.). Thiosemicarbazones: the new wave in cancer treatment. Retrieved from [Link]

-

PubMed Central. (n.d.). The role of oxidative stress in activity of anticancer thiosemicarbazones. Retrieved from [Link]

-

Reaction Biology. (n.d.). Cell Proliferation Assay Service | CellTiter-Glo. Retrieved from [Link]

-

ResearchGate. (n.d.). Involvement of reactive oxygen species in the anti-cancer activity of fenbendazole, a benzimidazole anthelmintic | Request PDF. Retrieved from [Link]

-

RSC Publishing. (2020, February 24). The role of reactive oxygen species in tumor treatment. Retrieved from [Link]

-

SciSpace. (2014, October 16). Exploring the Anti-Cancer Activity of Novel Thiosemicarbazones Generated through the Combination of Retro-Fragments. Retrieved from [Link]

-

Semantic Scholar. (n.d.). Synthesis and antiproliferative activity of some N′-substituted 2,4-dihydroxybenzothiohydrazides. Retrieved from [Link]

-

Semantic Scholar. (n.d.). The role of reactive oxygen species in screening anticancer agents. Retrieved from [Link]

-

Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods. Retrieved from [Link]

-

Springer Nature Experiments. (n.d.). In Vitro Long-Term Proliferation Assays to Study Antiproliferative Effects of PARP Inhibitors on Cancer Cells. Retrieved from [Link]

Sources

- 1. Structure activity relationships of antiproliferative rocaglamide derivatives from Aglaia species (Meliaceae) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Antiproliferative and Structure Activity Relationships of Amaryllidaceae Alkaloids - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Anti-proliferative activity and structure-activity relationship of honokiol derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. dovepress.com [dovepress.com]

- 6. Design of 1,4-Dihydropyridine Hybrid Benzamide Derivatives: Synthesis and Evaluation of Analgesic Activity and Their Molecular Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 7. ijppr.humanjournals.com [ijppr.humanjournals.com]

- 8. reactionbiology.com [reactionbiology.com]

- 9. Bioassays for anticancer activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. mcours.net [mcours.net]

- 11. mdpi.com [mdpi.com]

- 12. Exploring the Anti-Cancer Activity of Novel Thiosemicarbazones Generated through the Combination of Retro-Fragments: Dissection of Critical Structure-Activity Relationships - PMC [pmc.ncbi.nlm.nih.gov]

- 13. scispace.com [scispace.com]

- 14. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 15. Cell Proliferation Assays - Creative Biolabs [creative-biolabs.com]

- 16. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]

- 17. broadpharm.com [broadpharm.com]

- 18. clyte.tech [clyte.tech]

- 19. MTT assay protocol | Abcam [abcam.com]

- 20. The role of oxidative stress in activity of anticancer thiosemicarbazones - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Thiosemicarbazones Functioning as Zinc Metallochaperones to Reactivate Mutant p53 - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Thiosemicarbazones: the new wave in cancer treatment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. The role of reactive oxygen species in screening anticancer agents | Semantic Scholar [semanticscholar.org]

- 24. The role of reactive oxygen species in tumor treatment - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 25. Discovery of novel N-benzylbenzamide derivatives as tubulin polymerization inhibitors with potent antitumor activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 26. Recent developments in tubulin polymerization inhibitors: An overview - PubMed [pubmed.ncbi.nlm.nih.gov]

- 27. Identification of Inhibitors of Tubulin Polymerization Using a CRISPR-Edited Cell Line with Endogenous Fluorescent Tagging of β-Tubulin and Histone H1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 28. NOVEL MICROTUBULE POLYMERIZATION INHIBITOR WITH POTENT ANTI-PROLIFERATIVE AND ANTI-TUMOR ACTIVITY - PMC [pmc.ncbi.nlm.nih.gov]

- 29. Development of tubulin polymerization inhibitors as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 30. benchchem.com [benchchem.com]

- 31. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]

- 32. CST | Cell Signaling Technology [cellsignal.com]

- 33. Western blot protocol | Abcam [abcam.com]

- 34. Western Blot (WB) Resource Center | Cell Signaling Technology [cellsignal.com]

- 35. mdpi.com [mdpi.com]

- 36. Synthesis and structure–activity relationships of pirfenidone derivatives as anti-fibrosis agents in vitro - PMC [pmc.ncbi.nlm.nih.gov]

Comprehensive literature review on the discovery of 2-Hydroxythiobenzamide

An In-Depth Technical Guide to 2-Hydroxythiobenzamide: Synthesis, Properties, and Applications

Abstract

2-Hydroxythiobenzamide, also known as thiosalicylamide, is a bifunctional aromatic compound featuring both a phenolic hydroxyl group and a primary thioamide group. This unique ortho-substitution pattern imparts significant chemical reactivity and pharmacological potential. The molecule's structure is stabilized by a strong intramolecular hydrogen bond, which influences its conformation and properties. This guide provides a comprehensive review of the primary synthetic routes to 2-Hydroxythiobenzamide, with a focus on the thionation of salicylamide. It details the compound's structural characteristics, spectroscopic signature, and key applications as a versatile chelating agent, a precursor in heterocyclic synthesis, and a scaffold in drug discovery. This document is intended for researchers, medicinal chemists, and process development scientists.

Physicochemical and Structural Properties

2-Hydroxythiobenzamide is a stable, crystalline solid at room temperature. Its key physical and chemical identifiers are summarized below.

Table 1: Physicochemical Properties of 2-Hydroxythiobenzamide

| Property | Value | References |

| CAS Number | 7133-90-6 | [1][2] |

| Molecular Formula | C₇H₇NOS | [1][2] |

| Molecular Weight | 153.2 g/mol | [1][2] |

| Appearance | Off-white to cream/pale yellow crystalline powder | [1] |

| Melting Point | 119 °C | [3] |

| Synonyms | Thiosalicylamide, 2-Hydroxybenzene-1-carbothioamide | [1][2] |

Molecular Structure & Conformation

The defining structural feature of 2-Hydroxythiobenzamide is the steric proximity of the hydroxyl and thioamide groups. This arrangement facilitates the formation of a strong intramolecular hydrogen bond between the phenolic hydrogen and the sulfur atom of the thioamide. This interaction significantly influences the molecule's conformational preference, promoting a planar arrangement of the functional groups relative to the benzene ring. Gas phase electron diffraction (GED) studies combined with quantum chemical calculations have been employed to investigate its structure and the internal rotation of the thioamide group.[4][5] This hydrogen bonding is critical to its function as a bidentate chelating agent and influences its reactivity.

Caption: General workflow for the synthesis via thionation of salicylamide.

Experimental Protocol: Synthesis via Lawesson's Reagent

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend salicylamide (1.0 eq) in anhydrous toluene or dioxane. The flask is then flushed with an inert gas (Nitrogen or Argon).

-

Reagent Addition: Add Lawesson's Reagent (0.5 - 0.6 eq) to the suspension. The stoichiometry is critical; using approximately half an equivalent is standard as the reagent contains two reactive sites.

-

Reaction Conditions: Heat the mixture to reflux (typically 80-110 °C, depending on the solvent) and monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 2-6 hours.

-

Workup and Isolation: Once the starting material is consumed, cool the reaction mixture to room temperature. The solvent can be removed under reduced pressure. The residue is then re-dissolved in an organic solvent like ethyl acetate and washed sequentially with a saturated aqueous solution of sodium bicarbonate (to neutralize acidic byproducts) and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo. The resulting crude solid can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or toluene/hexane) to yield pure 2-Hydroxythiobenzamide.

Route 2: From Salicylaldehyde via the Willgerodt-Kindler Reaction

The Willgerodt-Kindler reaction is a powerful method for converting aryl aldehydes or ketones into thioamides. [6][7]The reaction involves heating the aldehyde with elemental sulfur and a secondary amine (commonly morpholine or piperidine).

Mechanism and Causality: The reaction proceeds through the formation of an enamine from the aldehyde and the secondary amine. This intermediate is then thiated by elemental sulfur. A series of rearrangements leads to the migration of the carbonyl carbon to the terminal position of the alkyl chain (though not relevant for a simple aldehyde), ultimately forming a thioamide after hydrolysis of an intermediate. [6]When applied to salicylaldehyde, the reaction can be complex, with the potential for oxidative cyclization due to the proximity of the hydroxyl group, sometimes leading to anomalous products. [8] General Protocol: A mixture of salicylaldehyde (1.0 eq), a secondary amine like morpholine (1.2-1.5 eq), and elemental sulfur (2.0-2.5 eq) is refluxed in a solvent such as pyridine or xylene. After completion, an acidic workup hydrolyzes the intermediate morpholide thioamide to yield the primary 2-Hydroxythiobenzamide. This route is generally less direct for this specific target compared to the thionation of salicylamide.

Spectroscopic Characterization

The identity and purity of synthesized 2-Hydroxythiobenzamide are confirmed using standard spectroscopic techniques. The expected data provides a self-validating system for the protocols described.

Table 2: Expected Spectroscopic Data for 2-Hydroxythiobenzamide

| Technique | Key Signal | Rationale |

| ¹H NMR | ~10-12 ppm (s, 1H)~9.5-10.5 ppm (br s, 1H)~7.5-8.5 ppm (br s, 1H)~6.8-7.5 ppm (m, 4H) | Phenolic -OH proton, deshielded by H-bonding.Thioamide -NH₂ proton (exchangeable with D₂O).Second Thioamide -NH₂ proton.Aromatic protons. |

| ¹³C NMR | ~200-205 ppm~155-160 ppm~115-135 ppm | Thioamide Carbonyl (C=S), highly deshielded.Phenolic Carbon (C-OH).Aromatic carbons. |

| IR (cm⁻¹) | ~3300-3100 (N-H stretch)~3100-2900 (O-H stretch, broad)~1600-1580 (Aromatic C=C)~1400-1200 (C=S stretch, often mixed) | Primary thioamide N-H stretching.Intramolecularly H-bonded phenolic OH.Benzene ring vibrations.Thiocarbonyl group vibration. |

| Mass Spec (EI) | M⁺ at m/z = 153 | Molecular ion peak corresponding to C₇H₇NOS. |

Applications in Research and Development

2-Hydroxythiobenzamide is a valuable molecule whose applications stem directly from its unique structural arrangement.

Chelating Agent and Analytical Reagent

The ortho-hydroxy and thioamide groups form a powerful bidentate chelation site for various metal ions. [1]This property makes it useful in:

-

Analytical Chemistry: As a reagent for the detection and quantification of metal ions. [1]* Coordination Chemistry: As a ligand for synthesizing novel metal complexes with potential catalytic or therapeutic properties.

Intermediate in Organic Synthesis

The compound serves as a versatile building block for more complex molecules, particularly sulfur-containing heterocycles. For example, it is a known reagent for preparing thiazole derivatives, which are common scaffolds in medicinal chemistry. [6]

Caption: Role as a precursor in the synthesis of thiazole-based chemosensors. [6]

Pharmacological Potential

While direct studies on 2-Hydroxythiobenzamide are limited, the broader class of 2-hydroxythiobenzanilides and related salicylanilides exhibit significant biological activity. [9]* Antimicrobial Activity: These compounds have shown promise as potential antimicrobial drugs, particularly against Mycobacterium species. The 2-hydroxy group is often crucial for this activity. [9]* Antiproliferative Agents: Derivatives of dihydroxythiobenzamide have demonstrated antiproliferative effects against cancer cell lines. [7] Its structure makes it an attractive starting point for medicinal chemistry campaigns targeting inflammation, pain relief, and infectious diseases. [1]

Conclusion

2-Hydroxythiobenzamide is a foundational molecule in synthetic and medicinal chemistry. Its straightforward synthesis, primarily through the robust thionation of salicylamide, makes it readily accessible. The interplay between its ortho-hydroxyl and thioamide functionalities dictates its chemical behavior, establishing it as a potent chelating agent and a versatile precursor to complex heterocyclic systems. The documented biological activities of closely related analogs underscore its potential as a valuable scaffold for the development of novel therapeutic agents. Continued exploration of its coordination chemistry and derivatization will likely yield further innovations in materials science and drug discovery.

References

-

Rajappa, S., Advani, B. G., & Kartha, G. (1984). C-Thioacylation by the Willgerodt-Kindler Reaction. Structure of the Anomalous Products from Salicylaldehydes. X-Ray Crystal Structure of the Betaine from 1,2-Dimethyl-1,4,5,6-tetrahydropyrimidine, Sulphur, and 3,5-Dichlorosalicylaldehyde. Journal of the Chemical Society, Perkin Transactions 1, 1631-1635. [Link]

-

Kubicová, L., Šustr, M., Pravda, M., & Waisser, K. (2004). Biological activity of 2-hydroxythiobenzanilides and related compounds. Central European Journal of Public Health, 12 Suppl, S57-9. [Link]

-

Waisser, K., Kubicová, L., & Kaustová, J. (2004). Biological activity of 2-hydroxythiobenzanilides and related compounds. ResearchGate. [Link]

-

Niewiadomy, A., Skrzypek, A., Matysiak, J., Głaszcz, U., Wietrzyk, J., & Krajewska-Kułak, E. (2015). SYNTHESIS AND BIOLOGICAL ACTIVITY OF NOVEL N,N-CYCLIC-2,4-DIHYDROXYTHIOBENZAMIDE DERIVATIVES. Acta Poloniae Pharmaceutica, 72(5), 943-50. [Link]

- Google Patents. (n.d.). CN102702054A - Preparation method of p-hydroxythiobenzamide.

-

International Journal of ChemTech Research. (2014). One Pot Synthesis of Nitriles from Aldehydes and Hydroxylamine Hydrochloride Using Ferrous Sulphate in DMF Under Reflux. International Journal of ChemTech Research, 6(1), 582-585. [Link]

- Google Patents. (n.d.). US6197970B1 - Process for producing 2-hydroxybenzamide derivatives.

-

Li, A. Y., & Curphey, T. J. (2002). Thionation with the Reagent Combination of Phosphorus Pentasulfide and Hexamethyldisiloxane. The Journal of Organic Chemistry, 67(18), 6461–6473. [Link]

-

YouTube. (2020). Iodination of Salicylamide Experiment. Retrieved from [Link]

-

Ningbo Inno Pharmchem Co.,Ltd. (n.d.). Mastering Thionation: A Guide to Lawesson's Reagent in Synthesis. Retrieved from [Link]

-

Kolesnikova, I. N., Rykov, A. N., Shuvalov, M. V., & Shishkov, I. F. (2019). Structural formula of thiosalicylamide and the numbering of atoms. ResearchGate. [Link]

-

Organic Chemistry Portal. (n.d.). Lawesson's Reagent. Retrieved from [Link]

- Google Patents. (n.d.). CN105017053A - Synthesis method of salicylamide.

- Google Patents. (n.d.). US3917625A - Salicylamides and compositions thereof.

-

PrepChem.com. (n.d.). Synthesis of 2-HYDROXY-BENZAMIDE OXIME. Retrieved from [Link]

-

ResearchGate. (n.d.). Resonance forms of thiosalicylamide. Retrieved from [Link]

Sources

- 1. chemistry-reaction.com [chemistry-reaction.com]

- 2. benchchem.com [benchchem.com]

- 3. audreyli.com [audreyli.com]

- 4. researchgate.net [researchgate.net]

- 5. nbinno.com [nbinno.com]

- 6. Willgerodt-Kindler Reaction [organic-chemistry.org]

- 7. c-Thioacylation by the Willgerodt–Kindler reaction. Structure of the anomalous products from salicylaldehydes. X-Ray crystal structure of the betaine from 1,2-dimethyl-1,4,5,6-tetrahydropyrimidine, sulphur, and 3,5-dichlorosalicylaldehyde - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

- 8. What Is Willgerodt-Kindler Reaction? [unacademy.com]

- 9. prepchem.com [prepchem.com]

A Technical Guide to the Therapeutic Development of Novel 2-Hydroxythiobenzamide Analogues

Introduction: Rationale and Therapeutic Context

The thioamide moiety is a versatile functional group that has garnered significant attention in medicinal chemistry.[1][2] Its unique physicochemical properties allow it to serve as a bioisostere for amides, enhancing pharmacokinetic profiles and offering novel mechanisms of action.[1][2] Within this chemical class, 2-Hydroxythiobenzamides, and the parent salicylanilides, have shown a spectrum of biological activities, including notable antimicrobial effects.[3][4] This guide focuses on the structured exploration of novel 2-Hydroxythiobenzamide analogues, specifically tailored for anticancer applications. The core hypothesis is that strategic modifications to the 2-Hydroxythiobenzamide scaffold can yield compounds with potent and selective anticancer activity, potentially through the inhibition of key oncogenic signaling pathways.

Recent research has demonstrated that various thiobenzamide derivatives possess significant antiproliferative activity against cancer cell lines.[5] This guide provides a comprehensive, technically-grounded framework for the design, synthesis, and preclinical evaluation of a novel library of these analogues. We will delve into the causality behind experimental choices, provide validated, step-by-step protocols, and outline a logical screening cascade designed to identify and characterize promising lead candidates for further development.

Part 1: Analogue Design, Synthesis, and Characterization

The foundation of any drug discovery program is the ability to reliably synthesize and characterize novel chemical entities. This section details a robust workflow for producing a library of 2-Hydroxythiobenzamide analogues.

Design Strategy: A Structure-Activity Relationship (SAR) Approach

Our design strategy begins with the 2-Hydroxythiobenzamide core. Modifications will be systematically introduced at two key positions: the amide nitrogen (R¹) and the aromatic ring of the salicyl group (R²). This allows for the exploration of how changes in steric bulk, electronics, and lipophilicity impact biological activity.